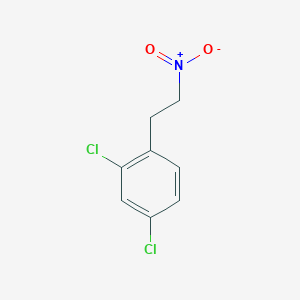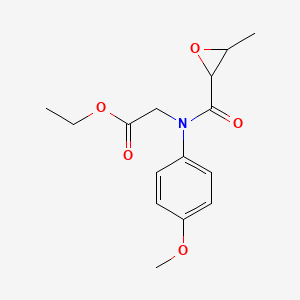
ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate is an organic compound with a complex structure that includes an ester functional group, an aromatic ring, and an oxirane (epoxide) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate typically involves multiple steps. One common route starts with the preparation of the intermediate 4-methoxyaniline, which is then reacted with 3-methyloxirane-2-carbonyl chloride under basic conditions to form the corresponding amide. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic ring and the methoxy group can be oxidized under strong oxidative conditions.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols and amines, and substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate exerts its effects depends on its interaction with molecular targets. The oxirane moiety can react with nucleophiles, such as amino acids in proteins, leading to covalent modifications. This can affect the function of enzymes or receptors, altering cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-methoxy-N-phenylamino)acetate: Lacks the oxirane moiety, making it less reactive.
Ethyl 2-(4-methoxy-N-(2-oxopropyl)anilino)acetate: Contains a ketone instead of an oxirane, leading to different reactivity and applications.
Uniqueness
Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-13(17)9-16(15(18)14-10(2)21-14)11-5-7-12(19-3)8-6-11/h5-8,10,14H,4,9H2,1-3H3 |
Clave InChI |
CWDUKZSPSCIKQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C1=CC=C(C=C1)OC)C(=O)C2C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


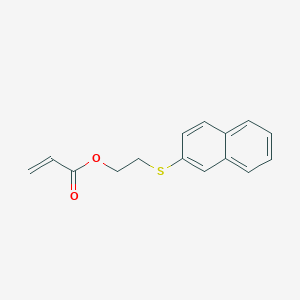
![Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B12276790.png)

![N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12276798.png)
![7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B12276805.png)
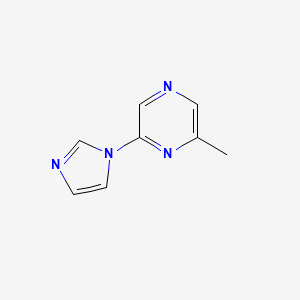
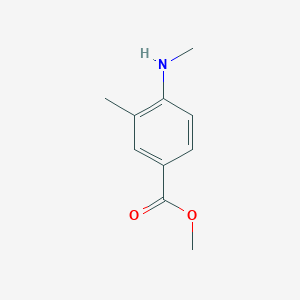
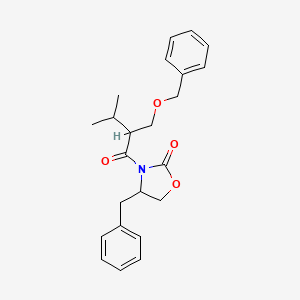
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole](/img/structure/B12276824.png)
![3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)
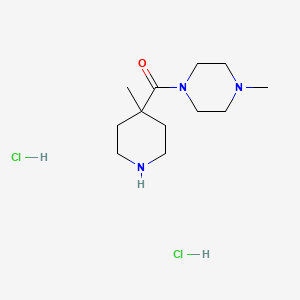

![2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12276851.png)
